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Efficacy and Safety at a Glance

Get Quote

Metric Entrectinib Crizotinib Notes / Source

Objective Response 81.5% [1] 70.6% - 81.1% [2] Crizotinib's ORR is 81.1% in
Rate (ORR) first-line [2].

Median 16.8 months [3] 14.5 - 19.3 months A "virtual trial" analysis favored

Progression-Free
Survival (PFS)

12-Month Overall
Survival

Intracranial ORR

Common Adverse
Events (AEs)

No significant
difference [4]

49% - 88.8% [3] [1]

Cognitive
impairment, fatigue,
weight gain [7]

[4] [3] [2]

No significant
difference [4]
Lower than

entrectinib [6] [3]

Visual disturbances,

Gl effects, edema [3]

[7]

entrectinib (PFS difference:
+5.7 mo) [5].

Comparative analysis found
risk ratio of 1.01 [4].

CNS is the most common site
of progression for crizotinib
(60% in one study) [6].

© 2026 Smolecule. All rights reserved.

Tech Support


https://www.smolecule.com/products/s549072?utm_src=pdf-body
https://www.smolecule.com/products/s549072?utm_src=pdf-interest
https://www.nature.com/articles/s41591-024-03008-4
https://www.sciencedirect.com/science/article/pii/S0169500224003507
https://www.sciencedirect.com/science/article/pii/S0169500224003507
https://www.mdpi.com/1718-7729/32/11/626
https://pubmed.ncbi.nlm.nih.gov/35232230/
https://www.mdpi.com/1718-7729/32/11/626
https://www.sciencedirect.com/science/article/pii/S0169500224003507
https://news.cuanschutz.edu/cancer-center/virtual-clinical-trial-non-small-cell-lung-cancer
https://pubmed.ncbi.nlm.nih.gov/35232230/
https://pubmed.ncbi.nlm.nih.gov/35232230/
https://pubmed.ncbi.nlm.nih.gov/35232230/
https://www.mdpi.com/1718-7729/32/11/626
https://www.nature.com/articles/s41591-024-03008-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC12068926/
https://www.mdpi.com/1718-7729/32/11/626
https://pmc.ncbi.nlm.nih.gov/articles/PMC12068926/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://www.mdpi.com/1718-7729/32/11/626
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://www.smolecule.com/products/s549072?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Metric Entrectinib Crizotinib Notes | Source
Serious AEs (Grade  32% [7] 43% [7]
3-5)

Methodologies of Key Studies

The data in the table above comes from several types of studies, each with its own methodology.

Understanding these designs is crucial for interpreting the results.

¢ Pivotal Clinical Trials: These are single-arm studies that established the initial efficacy of each drug.

o Entrectinib: The phase 2/3 BFAST trial (NCT03178552) evaluated entrectinib in treatment-
naive patients with ROS1-positive NSCLC identified via liquid biopsy. The primary endpoint
was investigator-assessed Objective Response Rate (ORR) [1].

o Crizotinib: The PROFILE 1001 study was a phase 1 trial with a cohort expansion for ROS1-
positive patients. It reported key outcomes like ORR, duration of response (DOR), and PFS [3].

¢ Indirect Treatment Comparisons: Due to the rarity of ROS1 rearrangements, head-to-head
randomized trials are not available. Researchers use statistical methods to compare drugs across
different studies.

o Simulated Treatment Comparison (STC): One analysis pooled data from four phase I-1I
studies of both drugs and adjusted for differences in patient characteristics. This method
compared hazard ratios and median outcomes for PFS and OS [4].

o Matching-Adjusted Indirect Comparison (MAIC): This technique weights individual patient
data from one trial to match the baseline characteristics of patients in another trial. It has been
used to compare newer agents like repotrectinib and taletrectinib to crizotinib [8].

¢ Real-World Evidence (RWE) Studies: These analyses use data from electronic health records to
understand how drugs perform in routine clinical practice outside the strict controls of a clinical trial.
They can provide information on longer-term outcomes and broader patient populations [6] [9] [2].

Mechanisms of Action and Key Pathways

Both entrectinib and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ROS1 fusion protein.

This protein is a constitutively active kinase that drives oncogenic signaling.

The diagram below illustrates the signaling pathways driven by ROS1 fusions and the mechanism of action

for TKIs like entrectinib and crizotinib.
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A key differentiator is that entrectinib was specifically designed to penetrate the blood-brain barrier,

which is why it demonstrates superior efficacy against brain metastases compared to crizotinib [3] [1].

Key Considerations for Clinical Decision-Making

For researchers and clinicians, the choice between these agents involves several factors beyond headline

efficacy numbers:

¢ Presence of Brain Metastases: Entrectinib is the preferred option for patients with CNS
metastases at diagnosis due to its superior intracranial efficacy [3] [1]. For patients on crizotinib,
vigilant monitoring for brain progression is essential [6].

¢ Toxicity Management: The safety profiles differ significantly. Patient comorbidities and the ability to
manage specific adverse events (e.g., CNS effects for entrectinib vs. visual disturbances for
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crizotinib) can guide drug selection [7].

e The Evolving Treatment Landscape: Next-generation ROS1 inhibitors like repotrectinib and
taletrectinib are now available. These agents show promising activity against resistance mutations
(e.g., ROS1 G2032R) that often develop after first-line TKI therapy and have strong CNS activity [10]
[8] [3]. This may influence first-line choices and sequencing strategies in the future.

In summary, the most robust data does not establish a clear overall survival advantage for either entrectinib
or crizotinib. The decision often hinges on the need for upfront brain control versus the management of

distinct toxicity profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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